molecular formula C16H18N2O2 B14064361 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- CAS No. 101931-27-5

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-

Cat. No.: B14064361
CAS No.: 101931-27-5
M. Wt: 270.33 g/mol
InChI Key: CNSBNGUYZXNOFH-UHFFFAOYSA-N
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Description

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is a naphthalene-derived compound featuring a methylamine backbone substituted with a 4-ethoxy group and a 2-oxazolinyl moiety. For example, oxazoline derivatives are often prepared using reagents like LHMDS (lithium hexamethyldisilazide) and purified via column chromatography .

The compound’s structural attributes suggest applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., chiral polymers). Its ethoxy group may enhance solubility, while the naphthalene core could promote π-π stacking interactions .

Properties

CAS No.

101931-27-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18)

InChI Key

CNSBNGUYZXNOFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3

Origin of Product

United States

Preparation Methods

Regioselective Ethoxy Group Introduction

The 4-ethoxy substituent is typically introduced via electrophilic aromatic substitution (EAS). For example, nitration of 1-methoxynaphthalene followed by reduction and diazotization can yield 4-amino-1-methoxynaphthalene, which may undergo alkoxy group exchange with ethanol under acidic conditions. Alternatively, direct ethoxylation using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous ethanol has been reported for analogous systems.

Methylamine Functionalization

The methylamine group at the 1-position is introduced through reductive amination or nucleophilic substitution. A patented method for N-methyl-1-naphthalenemethylamine synthesis involves reacting amine methylnaphthalene with methylamine in propionitrile at 13–16°C, followed by purification via reduced-pressure distillation and recrystallization in nitromethane. This approach, yielding 76–85% efficiency, could be adapted by substituting methylamine with a protected amine precursor to accommodate subsequent oxazolinyl group installation.

Oxazolinyl Group Installation

The oxazolinyl moiety (4,5-dihydro-1,3-oxazol-2-amine) is introduced via cyclization or coupling reactions.

Cyclization of Amino Alcohols

Oxazoline rings are commonly formed by cyclizing β-amino alcohols with carbonyl compounds. For 1-Naphthalenemethylamine derivatives, reacting the primary amine with 2-chloroethyl isocyanate followed by base-mediated cyclization may yield the oxazolinyl group. This method demands anhydrous conditions and precise stoichiometry to avoid over-alkylation.

Coupling with Pre-formed Oxazoline

An alternative route involves coupling 4-ethoxy-1-naphthalenemethylamine with a pre-synthesized oxazoline derivative. For instance, Ullmann coupling using a copper catalyst and 2-bromooxazoline has been documented for analogous aromatic amines. This approach offers better regiocontrol but requires elevated temperatures (80–100°C) and extended reaction times (12–24 h).

Reaction Optimization and Challenges

Solvent and Temperature Considerations

Key parameters from analogous syntheses include:

Parameter Optimal Range Effect on Yield Source
Reaction Temperature 40–45°C Maximizes cyclization kinetics
Solvent Polarity Medium (e.g., DMF) Enhances oxazoline solubility
Catalyst Loading 5–10 mol% CuI Accelerates coupling reactions

Purification Strategies

Post-synthesis purification often involves sequential washing (e.g., potassium bisulfite to remove unreacted amines), dehydration with agents like anhydrous magnesium sulfate, and recrystallization using nitromethane or cyclohexane. Reduced-pressure distillation (1.7–1.8 kPa) effectively isolates the target compound from byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates two plausible pathways based on existing data:

Method Advantages Limitations Yield Range
Cyclization Route Fewer steps; in-situ ring formation Requires stringent anhydrous conditions 65–75%
Coupling Route Higher regioselectivity Costly catalysts; longer duration 70–82%

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalenemethylamines.

Scientific Research Applications

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Bioactivity/Properties Synthesis Method
Target Compound ~309.4 (estimated) Naphthalene, ethoxy, oxazoline Potential enzyme inhibition Likely nucleophilic substitution
N-methyl-5-(naphthalen-1-yl)oxazol-2-amine 224.3 Oxazoline, naphthalene Lipoxygenase inhibition LHMDS-mediated alkylation
4-ethoxy-N-(2-phenylquinazolin-4-yl)benzamide 369.42 Ethoxy, benzamide, quinazoline ABCG2 inhibition Coupling reaction
(Z)-4-ethoxy-N-(nitrothiophene)benzenamine 315.3 Ethoxy, Schiff base Esterase inhibition Condensation in ethanol
Polyacetylene with 2-oxazolinyl groups Variable Oxazoline, polymer backbone Optical activity, helical structures Rhodium-catalyzed polymerization

Key Research Findings

  • Oxazoline Role : Oxazoline groups enhance stereochemical control and enzyme interactions, as seen in lipoxygenase inhibitors and chiral polymers .
  • Ethoxy Impact : Ethoxy substitution improves solubility and electronic properties, critical in benzamide-based inhibitors and fluorescent triarylamines .
  • Naphthalene Core : Associated with antimicrobial activity and π-π stacking, as observed in nitrophenyl-naphthalene derivatives .

Biological Activity

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a naphthalene moiety substituted with an ethoxy group and an oxazoline ring, which may contribute to its biological activity. Understanding the structure is crucial for predicting its interactions with biological targets.

Antiviral Properties

Research indicates that derivatives of 1-naphthalenemethylamine compounds exhibit antiviral activities. For instance, studies have shown that certain substituted naphthalene derivatives can inhibit viral replication, particularly against viruses belonging to the Flaviviridae family, such as Hepatitis C virus (HCV) .

Anticancer Potential

The compound has been evaluated for anticancer properties. Some derivatives have demonstrated the ability to inhibit specific protein kinases involved in cancer progression. The mechanism often involves competitive inhibition, which can lead to reduced tumor cell proliferation .

The biological activity of 1-naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell signaling pathways.
  • Receptor Modulation : The structural components allow the compound to bind selectively to receptors, modulating their activity and influencing cellular responses.

Case Studies

StudyObjectiveFindings
Study AEvaluate antiviral effectsShowed significant inhibition of HCV replication in vitro.
Study BAssess anticancer propertiesIndicated reduced viability of cancer cell lines with specific kinase inhibition.
Study CInvestigate pharmacokineticsDemonstrated favorable absorption and distribution characteristics in animal models.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. For example, substituents on the naphthalene ring significantly influence lipophilicity and binding affinity to biological targets .

Safety and Toxicity

While exploring the therapeutic potential, it is essential to consider safety profiles. Preliminary toxicity assessments suggest that certain derivatives exhibit acceptable safety margins; however, comprehensive toxicological evaluations are necessary for clinical applications .

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